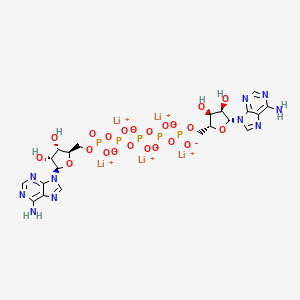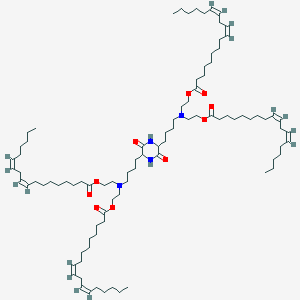![molecular formula C22H21F2N5O3S B11931912 N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-6494 is a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid β (Aβ) in the brain, which is a key factor in the development of Alzheimer’s disease . AM-6494 has been extensively studied for its potential therapeutic applications in treating Alzheimer’s disease due to its high selectivity and efficacy .
Preparation Methods
The synthesis of AM-6494 involves the development of a series of cyclopropylthiazines. The lead optimization process led to the identification of AM-6494, which demonstrated a high biochemical IC50 BACE2/BACE1 ratio . The synthetic route includes the preparation of inhibitor-bound BACE1 crystals by soaking apo crystals in a mother liquor solution supplemented with 1 mM of AM-6494 for 5 hours at room temperature . The crystals are then transferred into a cryo solution consisting of 25% (w/v) PEG 5000 MME, 0.1 M sodium citrate (pH 6.6), 0.2 M ammonium iodide, and 20% (v/v) glycerol before being flash-frozen in liquid nitrogen .
Chemical Reactions Analysis
AM-6494 undergoes various chemical reactions, including inhibition of BACE1. The compound’s high inhibitory potency is attributed to its effective binding mechanism at the BACE1 active site . Common reagents and conditions used in these reactions include van der Waals interactions and the catalytic Asp32/228 dyad, along with critical residues such as Tyr14, Leu30, Tyr71, and Gly230 . The major products formed from these reactions are the reduced levels of amyloid β (Aβ) in the brain .
Scientific Research Applications
AM-6494 has significant scientific research applications, particularly in the field of Alzheimer’s disease treatment. It has demonstrated robust and sustained reduction of cerebrospinal fluid and brain Aβ40 levels in rat and monkey pharmacodynamic models . Additionally, AM-6494 has been advanced to preclinical development due to its compelling data package . The compound’s high selectivity and efficacy make it a promising candidate for further research in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of AM-6494 involves the inhibition of BACE1, which is responsible for the production of amyloid β (Aβ) in the brain . The compound binds effectively to the BACE1 active site, leading to the closure of the β-hairpin flap covering the active site . This effective flap closure explains the higher inhibitory power of AM-6494 compared to other inhibitors . The molecular targets involved include the catalytic Asp32/228 dyad and critical residues such as Tyr14, Leu30, Tyr71, and Gly230 .
Comparison with Similar Compounds
AM-6494 is unique in its high selectivity and efficacy as a BACE1 inhibitor. Similar compounds include umibecestat (CNP-520), which also targets BACE1 but demonstrates lower binding affinity and less effective flap closure at the active site . Other similar compounds include verubecestat (MK-8931) and lanabecestat (AZD3293), which have been studied for their potential in treating Alzheimer’s disease . AM-6494’s high inhibitory potency and lack of adverse effects, such as skin/fur color change, make it a standout candidate for further research .
Properties
Molecular Formula |
C22H21F2N5O3S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |
InChI Key |
IPUJINDWAGRAHN-KNXBSLHKSA-N |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |
Canonical SMILES |
CC1(C2CC2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)
![2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11931837.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11931842.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)

![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)

![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)


